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molecular formula C9H7BrS B8609944 3-Bromo-6-methylbenzo[b]thiophene

3-Bromo-6-methylbenzo[b]thiophene

Cat. No. B8609944
M. Wt: 227.12 g/mol
InChI Key: XLARRQMWAPUQMY-UHFFFAOYSA-N
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Patent
US04410539

Procedure details

A solution of n-butyl lithium (15 ml. of 1.0 M solution in hexane) was added dropwise to a stirred solution of 3-bromo-6-methylbenzo[b]thiophene (3.0 g.) in dry ether (40 ml.) at -70° C. under an atmosphere of dry nitrogen. The mixture was stirred at -70° C. for 30 minutes and then an excess of crushed solid carbon dioxide was added. When all the carbon dioxide had evaporated, water (25 ml.) was added and the mixture was stirred for a few minutes. The organic layer was separated and washed with 2 N.NaOH solution. The aqueous layer and NaOH extract were combined and acidified with concentrated hydrochloric acid. The solid was filtered off, washed with water, dried and crystallized from toluene to give 6-methylbenzo[b]thiophene-3-carboxylic acid (1.60 g.), m.p. 205°-209°.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[C:8]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:9]=2[S:10][CH:11]=1.[C:17](=[O:19])=[O:18]>CCOCC>[CH3:16][C:13]1[CH:14]=[CH:15][C:8]2[C:7]([C:17]([OH:19])=[O:18])=[CH:11][S:10][C:9]=2[CH:12]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C2=C(SC1)C=C(C=C2)C
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -70° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When all the carbon dioxide had evaporated
ADDITION
Type
ADDITION
Details
water (25 ml.) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for a few minutes
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2 N
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer and NaOH extract
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallized from toluene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C=CC2=C(SC=C2C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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